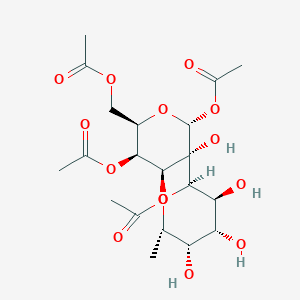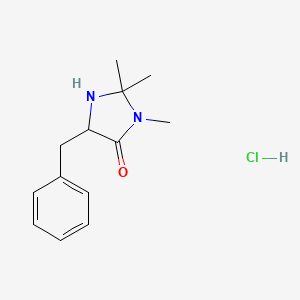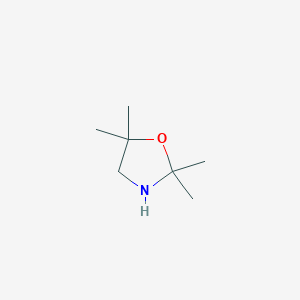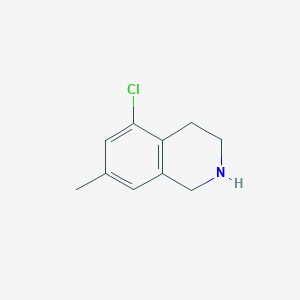
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose is a complex carbohydrate derivative. This compound is characterized by its acetylated sugar moieties, which are often used in synthetic organic chemistry for various applications. The acetyl groups protect the hydroxyl groups during chemical reactions, making it easier to manipulate the sugar molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose typically involves the acetylation of the corresponding sugar molecules. The process begins with the selective protection of hydroxyl groups, followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove acetyl groups or modify the sugar backbone.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce deacetylated sugars.
Applications De Recherche Scientifique
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups can be selectively removed to expose hydroxyl groups, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-mannopyranosyl)-a-D-galactopyranose
- 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-glucopyranosyl)-a-D-galactopyranose
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose is unique due to its specific sugar configuration and acetylation pattern. This uniqueness allows it to participate in distinct chemical reactions and biological processes compared to its analogs.
Propriétés
Formule moléculaire |
C20H30O14 |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-hydroxy-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)17(30-7)20(28)18(32-10(4)23)16(31-9(3)22)12(6-29-8(2)21)34-19(20)33-11(5)24/h7,12-19,25-28H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17+,18-,19-,20+/m0/s1 |
Clé InChI |
BIRDFFDZEQZTGZ-UEIGPQKVSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)[C@]2([C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)C2(C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)



![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)

